molecular formula C20H18FN3O3 B2991039 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-45-7

4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2991039
CAS-Nummer: 946325-45-7
Molekulargewicht: 367.38
InChI-Schlüssel: XHPIILOJIGNTSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolopyrimidine-dione core. Its structure features a 2-fluorophenyl group at position 4 and a 4-methoxybenzyl substituent at position 6 (Figure 1). These substituents influence its physicochemical properties and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group modulates lipophilicity and solubility .

Eigenschaften

IUPAC Name

4-(2-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-13-8-6-12(7-9-13)10-24-11-16-17(19(24)25)18(23-20(26)22-16)14-4-2-3-5-15(14)21/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPIILOJIGNTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C20H18FN3O3
  • Molecular Weight: 367.38 g/mol
  • IUPAC Name: 4-(2-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds with similar structural features have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:

CompoundIC50 (μM)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.00

These findings suggest that 4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may have comparable or enhanced anti-inflammatory activity due to its structural characteristics .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies reveal that it may act as a non-specific antiproliferative agent with tunable activity:

  • EC50 Values : The effective concentration at which the compound inhibits cell proliferation varies significantly depending on the specific structural modifications made to the pyrrolo[3,4-d]pyrimidine scaffold.
CompoundEC50 (μM)Notes
Compound 13.3 ± 1.2Most efficacious
Compound 223 ± 2Least effective

The lower EC50 values indicate a higher potency in inhibiting cell growth .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like COX-2 and other related pathways that contribute to inflammation and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can interact with DNA and affect cellular processes leading to apoptosis in cancer cells.
  • Structural Modifications : Variations in substituents on the pyrimidine ring can significantly alter the biological activity and selectivity towards specific targets .

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

  • Study on Inflammatory Models : A study demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative significantly reduced markers of inflammation in animal models.
    • Outcome : Reduction in inflammatory cytokines by approximately 60% compared to control groups.
  • Cancer Cell Line Studies : In vitro studies showed that the compound inhibited proliferation in various cancer cell lines (e.g., breast cancer and leukemia) with varying effectiveness based on structural modifications.
    • Outcome : Induction of apoptosis was observed at higher concentrations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

The compound’s activity and properties are contextualized below relative to structurally similar derivatives. Key differences in substituents and their biochemical implications are highlighted.

Table 1: Structural Comparison of Pyrrolo[3,4-d]Pyrimidine-2,5-Dione Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Key Modifications
Target Compound 2-Fluorophenyl 4-Methoxybenzyl Fluorine (electron-withdrawing)
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-... 4-Chlorophenyl 4-Methoxybenzyl Chlorine (larger, lipophilic)
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-... 2-Hydroxyphenyl 4-Methoxyphenyl Hydroxyl (polar, H-bond donor)
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-... 4-Hydroxyphenyl 4-Fluorobenzyl Dual fluorine/hydroxyl groups
4-(2-Methoxyphenyl)-6-(4-Methylbenzyl)-... 2-Methoxyphenyl 4-Methylbenzyl Methyl (less bulky, hydrophobic)

Key Insights:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2-fluorophenyl group in the target compound enhances resonance stabilization and resistance to oxidative metabolism compared to 4-chlorophenyl (larger, less electronegative) or 2-hydroxyphenyl (polar, prone to glucuronidation) .
  • 4-Methoxybenzyl provides moderate lipophilicity (logP ~2.8 estimated) compared to 4-fluorobenzyl (logP ~2.5) or 4-methylbenzyl (logP ~3.1) .

Biological Activity Trends :

  • Anti-diabetic assays (α-glucosidase inhibition) for compound D (6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-...) showed IC₅₀ = 12.3 µM, outperforming chlorobenzyl (IC₅₀ = 18.7 µM) and octyl (IC₅₀ = 23.1 µM) analogues . The target compound’s 2-fluorophenyl may further improve binding to hydrophobic enzyme pockets.
  • 4j (2-hydroxyphenyl derivative) demonstrated moderate anti-inflammatory activity (COX-2 inhibition: 44% at 10 µM), attributed to H-bonding with Ser530 . Fluorine’s smaller size in the target compound may reduce steric hindrance in similar targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.